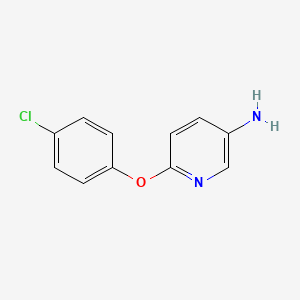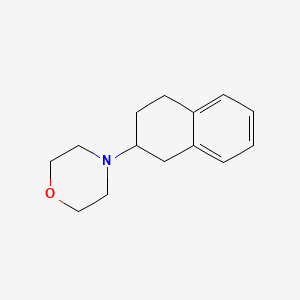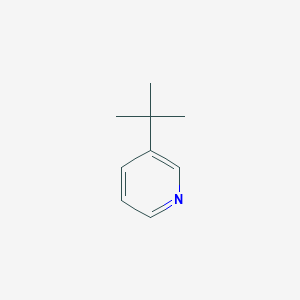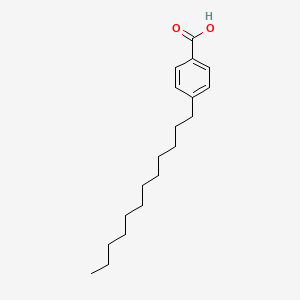![molecular formula C40H61N15O15 B1607035 Acide (2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophényl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acétyl]amino]-3-méthylpentanoyl]amino]propanoyl]amino]acétyl]amino]-5-oxopentanoyl]amino]-5-(diaminométhylidèneamino)pentanoïque CAS No. 63014-08-4](/img/structure/B1607035.png)
Acide (2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophényl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acétyl]amino]-3-méthylpentanoyl]amino]propanoyl]amino]acétyl]amino]-5-oxopentanoyl]amino]-5-(diaminométhylidèneamino)pentanoïque
Vue d'ensemble
Description
N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine, also known as N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine, is a useful research compound. Its molecular formula is C40H61N15O15 and its molecular weight is 992 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(N2-(N-(N-(N-(N-(N2-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-glutaminyl)glycyl)-L-isoleucyl)-L-alanyl)glycyl)-L-glutaminyl)-D-arginine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche cardiovasculaire
Le composé a été étudié pour ses effets potentiels sur la santé cardiovasculaire. Il est connu que les peptides natriurétiques, qui partagent une structure complexe similaire, jouent un rôle important dans l'homéostasie cardiovasculaire et la régulation de la pression artérielle et du volume . La recherche sur des composés similaires pourrait conduire à de nouveaux traitements pour l'insuffisance cardiaque et l'hypertension.
Obésité et syndrome métabolique
Des études ont indiqué que certains peptides, y compris ceux structurellement liés au composé en question, peuvent influencer le métabolisme du tissu adipeux. Cela a des implications pour le traitement de l'obésité, de la résistance à l'insuline et du diabète de type 2, car des niveaux améliorés de peptides ont été associés à des résultats métaboliques positifs .
Fonction rénale
La similitude structurelle du composé avec les peptides natriurétiques suggère des applications potentielles dans la promotion de la diurèse et de la natriurèse, ce qui peut être bénéfique dans le traitement de conditions telles que l'insuffisance rénale aiguë ou la maladie rénale chronique .
Développement et administration de médicaments
La structure complexe du composé en fait un candidat pour le développement de nouveaux systèmes d'administration de médicaments. Sa capacité à traverser les barrières biologiques, telles que la paroi intestinale, pourrait être utilisée pour améliorer la biodisponibilité orale des médicaments .
Mécanisme D'action
Target of Action
The primary target of Dnp-peptide, also known as EINECS 263-790-8, is the mitochondrial membrane in cells . The compound acts as a protonophore, shuttling protons (hydrogen cations) across this biological membrane .
Mode of Action
Dnp-peptide interacts with its target by dissipating the proton gradient across the mitochondrial membrane . This action collapses the proton motive force that the cell uses to produce most of its ATP chemical energy . The compound’s mode of action is similar to that of 2,4-Dinitrophenol (DNP), a classic uncoupler of oxidative phosphorylation in mitochondria .
Biochemical Pathways
The action of Dnp-peptide affects the oxidative phosphorylation pathway, a crucial biochemical pathway for energy production in cells . By disrupting the proton motive force, Dnp-peptide prevents the synthesis of ATP, the primary energy currency of the cell .
Pharmacokinetics
DNP is known to be orally bioavailable and is metabolized through nitro reduction .
Result of Action
The primary result of Dnp-peptide’s action is the disruption of ATP production in cells . This disruption can lead to a rapid loss of ATP and uncontrolled hyperthermia, potentially leading to cell death .
Analyse Biochimique
Biochemical Properties
Dnp-peptide is structurally similar to ANP, BNP, and CNP, and possesses biological properties akin to these natriuretic peptides . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions. For instance, Dnp-peptide is involved in the regulation of hypertension and cardiovascular diseases (CVDs), counterbalancing vasoconstrictor-mitogenic-sodium retaining hormones released by the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS) .
Cellular Effects
Dnp-peptide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It elicits natriuretic, diuretic, vasorelaxant, antihypertrophic, antiproliferative, and antiinflammatory effects, largely directed toward the reduction of blood pressure (BP) and CVDs .
Molecular Mechanism
At the molecular level, Dnp-peptide exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a protonophore, an agent that can shuttle protons across biological membranes . It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .
Metabolic Pathways
Dnp-peptide is involved in several metabolic pathways. It raises the basal metabolic rate (BMR) and lowers T4 (thyroid hormone) levels by increasing T4 metabolism and reducing thyroid hormone secretion . It also binds to thyroxine-binding globulin, which may affect overall thyroid function .
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N15O15/c1-4-20(2)33(38(64)48-21(3)34(60)46-18-31(58)49-24(11-14-30(42)57)36(62)51-25(39(65)66)7-5-15-45-40(43)44)52-32(59)19-47-35(61)23(10-13-29(41)56)50-37(63)27-8-6-16-53(27)26-12-9-22(54(67)68)17-28(26)55(69)70/h9,12,17,20-21,23-25,27,33H,4-8,10-11,13-16,18-19H2,1-3H3,(H2,41,56)(H2,42,57)(H,46,60)(H,47,61)(H,48,64)(H,49,58)(H,50,63)(H,51,62)(H,52,59)(H,65,66)(H4,43,44,45)/t20-,21-,23-,24-,25+,27-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKOQKTQAUHGL-WCEVMLKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N15O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63014-08-4 | |
| Record name | Dnp-peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063014084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[N2-[N-[N-[N-[N-[N2-[1-(2,4-dinitrophenyl)-L-prolyl]-L-glutaminyl]glycyl]-L-isoleucyl]-L-alanyl]glycyl]-L-glutaminyl]-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dnp-peptide is specifically designed to be cleaved by certain metalloproteinases, especially those belonging to the collagenase family. [, , , , ] These enzymes play a crucial role in the breakdown of collagen, a major structural protein in various tissues.
A: Dnp-peptide mimics the structure of collagen fragments recognized by collagenases. [, ] Upon binding, the enzyme hydrolyzes the peptide bond between specific amino acid residues within Dnp-peptide. [, , ] The exact cleavage site can vary depending on the specific enzyme.
A: Dnp-peptide itself doesn't have any inherent biological activity. Its cleavage serves as an indicator of enzyme activity. [, , ] This information can be used to study various physiological and pathological processes involving collagen degradation, such as wound healing, tissue remodeling, and inflammation. [, , , , ]
ANone: The molecular formula of Dnp-peptide is C35H49N13O15. Its molecular weight is 891.85 g/mol.
A: Yes, Dnp-peptide exhibits characteristic absorbance in the UV-Vis spectrum, particularly at 365 nm due to the presence of the 2,4-dinitrophenyl (DNP) group. [, ] This property is utilized to quantify the peptide and monitor its cleavage by measuring the absorbance change.
A: The rate of Dnp-peptide cleavage by an enzyme is directly proportional to the enzyme's activity. [] By measuring the rate of cleavage under different conditions (e.g., varying substrate concentration, pH, temperature, or presence of inhibitors), researchers can determine kinetic parameters such as Km, Vmax, and inhibition constants. [, , ]
ANone: Dnp-peptide has been used to:
- Characterize and purify collagenases from various sources: [, , ] The specific cleavage pattern of Dnp-peptide can help distinguish different collagenase subtypes.
- Investigate the role of collagenases in physiological processes: [, , ] Dnp-peptide has been used to study collagen degradation during cervical ripening, ovulation, and wound healing.
- Screen for potential collagenase inhibitors: [, ] By measuring the reduction in Dnp-peptide cleavage in the presence of test compounds, researchers can identify potential inhibitors of collagenases.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)






![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/new.no-structure.jpg)
![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)

